
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride
説明
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride, also known as AM-6-MMP, is a small organic molecule that has been used in a variety of scientific research applications. It is a white, crystalline solid, and is soluble in water and many organic solvents. It has a molecular weight of 229.7 g/mol and a melting point of 145-150°C. AM-6-MMP has been studied for its ability to act as a chemical tool for investigating the mechanisms of action of various compounds, as well as its potential therapeutic applications.
科学的研究の応用
Chemical Reactivity and Biological Evaluation
A study by Farouk, Ibrahim, and El-Gohary (2021) explored the chemical reactivity of a related dihydropyrimidine compound. This compound, used as a building block, led to the construction of various nitrogen heterocyclic compounds like pyrazoles and pyrimidines, which were then evaluated for their biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Electronic Structures and Hydrogen-Bonded Assembly
Yépes et al. (2012) conducted a study on a similar 2-amino-6-methoxy-4-(4-methylanilino)-5-nitrosopyrimidine compound, focusing on its polarized electronic structures and hydrogen-bonded supramolecular assembly. This study sheds light on the molecular interactions and structures of such compounds (Yépes, Palma, Marchal, Cobo, & Glidewell, 2012).
Synthesis and Biological Activity Studies
Saraç et al. (2007) investigated derivatives of 3,4-dihydropyrimidin-2(1H)-one for their calcium channel blocker activities. This research is relevant as it shows the potential of such compounds in influencing biological processes (Saraç, Çiftçi, Zorkun, Tunç, & Erol, 2007).
Enantioselective Synthesis in Amino Acids
Juaristi and Escalante (1993) explored the enantioselective synthesis of β-amino acids using a perhydropyrimidin-4-one derivative. This study is significant for understanding the application of such compounds in synthesizing specific types of amino acids (Juaristi & Escalante, 1993).
Molecular Docking and Synthesis Studies
A study by Holam, Santhoshkumar, and Killedar (2022) involved the synthesis of substituted dihydropyrimidine derivatives and their molecular docking studies, highlighting their potential interaction with proteins like CDK4, which is relevant in understanding their biological activity (Holam, Santhoshkumar, & Killedar, 2022).
Design and Antiproliferative Activity
Huang et al. (2020) synthesized and analyzed a compound with a similar pyrimidine structure for its antiproliferative activity against various cancer cell lines. This study is crucial in understanding the potential cancer treatment applications of such compounds (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
In Vitro Pharmacological Screening
Dey et al. (2022) conducted in vitro pharmacological screening of 3,4-Dihydropyrimidin-2-one derivatives, evaluating their antimicrobial and antioxidant properties. This research is significant for understanding the pharmacological applications of these compounds (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
特性
IUPAC Name |
2-(2-aminobutan-2-yl)-4-(methoxymethyl)-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-4-10(2,11)9-12-7(6-15-3)5-8(14)13-9;/h5H,4,6,11H2,1-3H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJCMUAKCLVNOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)COC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride | |
CAS RN |
1354950-22-3 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-amino-1-methylpropyl)-6-(methoxymethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384426.png)
![7-bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384427.png)
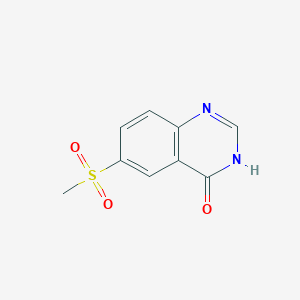

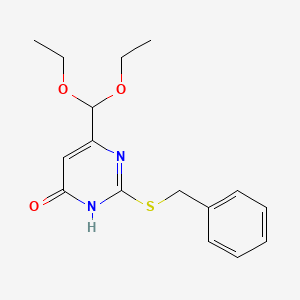
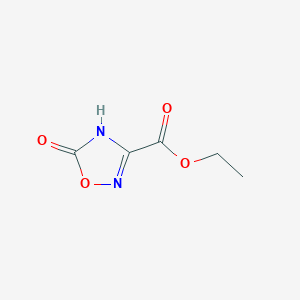
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
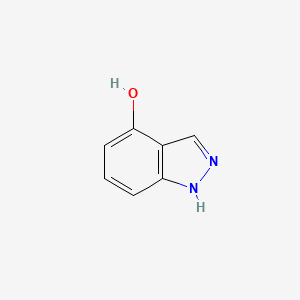

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)
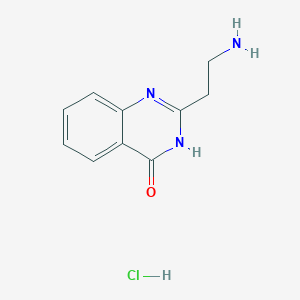
![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)